2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide
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Overview
Description
2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Substitution with Phenyl Groups: The substituted phenyl groups are introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can trigger apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid: Known for its antioxidant and antibacterial properties.
4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives: Explored for their therapeutic potential in various diseases.
Uniqueness
2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide stands out due to its unique combination of substituted phenyl groups and a quinoline core, which imparts distinct electronic and biological properties
Properties
CAS No. |
544459-64-5 |
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Molecular Formula |
C29H22N4O |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-(4-phenyldiazenylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H22N4O/c1-20-8-7-9-21(18-20)28-19-26(25-12-5-6-13-27(25)31-28)29(34)30-22-14-16-24(17-15-22)33-32-23-10-3-2-4-11-23/h2-19H,1H3,(H,30,34) |
InChI Key |
VNWLXYWTMWSXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
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